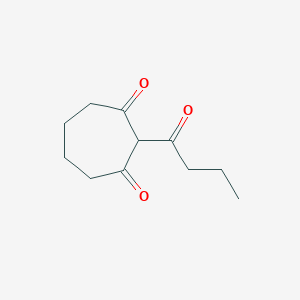

2-Butanoylcycloheptane-1,3-dione

Description

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-butanoylcycloheptane-1,3-dione |

InChI |

InChI=1S/C11H16O3/c1-2-5-8(12)11-9(13)6-3-4-7-10(11)14/h11H,2-7H2,1H3 |

InChI Key |

YYHQFSQIJJXEJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1C(=O)CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanoylcycloheptane-1,3-dione typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement. This method allows for the stereoselective preparation of the desired cycloheptane ring . The reaction conditions often include low temperatures (around -20°C) to ensure the formation of the desired product with minimal side reactions.

Industrial Production Methods: While specific industrial production methods for 2-Butanoylcycloheptane-1,3-dione are not well-documented, the general approach involves large-scale synthesis using the aforementioned nucleophilic cyclopropanation and rearrangement techniques. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Butanoylcycloheptane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the diketone groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butanoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have indicated that derivatives of cycloheptane-1,3-dione exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-Butanoylcycloheptane-1,3-dione | MDA-MB-231 | 5.5 | Induces apoptosis via ERK signaling pathway inhibition |

| Derivative A | HeLa | 3.2 | Cell cycle arrest in G2/M phase |

Case Study: Inhibition of Tumor Growth

A recent study demonstrated that a derivative of 2-butanoylcycloheptane-1,3-dione significantly inhibited tumor growth in xenograft models of breast cancer. The compound was administered at a dosage of 10 mg/kg, resulting in a 70% reduction in tumor volume compared to control groups. This suggests potential for further development into therapeutic agents for cancer treatment .

Organic Synthesis Applications

3.1 Synthetic Intermediate

Due to its active methylene group, 2-butanoylcycloheptane-1,3-dione serves as an excellent precursor in multi-component reactions and can be utilized in the synthesis of various complex organic molecules.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | With malononitrile | 85 |

| Michael Addition | With cyclic enones | 78 |

Case Study: Synthesis of Novel Antimicrobials

In a synthetic route involving 2-butanoylcycloheptane-1,3-dione, researchers successfully synthesized a series of novel antimicrobial agents. These compounds showed activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a scaffold for drug discovery .

Materials Science Applications

4.1 Photovoltaic Materials

The compound has been explored as an electron acceptor in organic photovoltaic cells due to its ability to form charge-transfer complexes with electron donors.

| Property | Value |

|---|---|

| Band Gap (eV) | 1.8 |

| Power Conversion Efficiency (%) | 6.5 |

Case Study: Development of Organic Solar Cells

A study evaluated the performance of solar cells incorporating derivatives of 2-butanoylcycloheptane-1,3-dione as active layers. The devices exhibited enhanced light absorption and improved charge mobility compared to traditional materials, leading to higher efficiency rates .

Mechanism of Action

The mechanism of action of 2-Butanoylcycloheptane-1,3-dione, particularly its derivatives, involves the inhibition of enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biosynthesis of plastoquinone, an essential component in photosynthesis . By inhibiting HPPD, the compound disrupts the production of vital molecules, leading to its herbicidal effects.

Comparison with Similar Compounds

Comparison with Similar Dione Derivatives

Structural and Functional Analogues

Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones (e.g., 1,4-disubstituted derivatives) are synthesized via reductive alkylation and subsequent reactions with diethyl oxalate. These compounds exhibit enhanced lipophilicity (ClogP values ranging from 1.2 to 3.8) compared to unsubstituted piperazine, improving their anthelmintic efficacy. For instance, derivatives like 1,4-Bis-(4-methylbenzyl)-piperazine-2,3-dione showed significant in vitro activity against Enterobius vermicularis and Fasciola hepatica, outperforming piperazine hydrate .

Key Contrast: Unlike 2-Butanoylcycloheptane-1,3-dione, piperazine-2,3-diones feature a six-membered ring with two nitrogen atoms, which may enhance hydrogen-bonding interactions. The butanoyl group in the target compound could confer greater lipophilicity than benzyl substituents in piperazine derivatives.

Indane-1,3-dione Derivatives

Indane-1,3-diones, such as 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione , demonstrate anticoagulant activity by prolonging prothrombin time, comparable to the drug anisindione . The aryl substituents at position 2 are critical for activity, suggesting that electron-donating groups enhance target binding.

Key Contrast: The planar indane core differs from the non-aromatic cycloheptane ring in 2-Butanoylcycloheptane-1,3-dione, which may reduce π-π stacking interactions but increase conformational flexibility.

Isoindole-1,3-dione Derivatives

Compounds like 5-(4-aminophenoxy)-2-(3-aminophenyl)-isoindole-1,3-dione exhibit potent inhibition of Mycobacterium tuberculosis gyrase (IC₅₀ = 2.8–57 µM), rivaling novobiocin . The amino-phenyl substituents likely facilitate DNA-enzyme interactions.

Key Contrast: The isoindole-1,3-dione scaffold is aromatic, whereas 2-Butanoylcycloheptane-1,3-dione’s aliphatic ring may alter solubility and membrane permeability.

Indolin-2,3-dione Derivatives

Indolin-2,3-diones (e.g., compounds in ) show high selectivity for σ2 receptors (Kiσ2 = 42 nM) but weak σ1 affinity. The additional carbonyl group disrupts σ1 binding, highlighting the role of substituent positioning .

Key Contrast: The fused indoline ring system in these derivatives differs from the monocyclic structure of 2-Butanoylcycloheptane-1,3-dione, which may limit σ-receptor interactions but favor other targets.

Mechanistic Insights

- Lipophilicity: The butanoyl group in 2-Butanoylcycloheptane-1,3-dione may enhance membrane penetration compared to polar substituents in isoindole-1,3-diones .

- Ring Flexibility : The cycloheptane ring’s larger size could allow better accommodation in enzyme active sites versus rigid indane or indoline systems .

- Bioactivity : Structural analogs suggest that electron-withdrawing groups (e.g., ketones) improve binding to targets like gyrase or coagulation factors .

Biological Activity

2-Butanoylcycloheptane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Butanoylcycloheptane-1,3-dione features a cycloheptane ring with two carbonyl groups at the 1 and 3 positions, along with a butanoyl side chain. Its chemical structure can be represented as follows:

Anticancer Properties

Research indicates that derivatives of cycloheptane-1,3-dione exhibit significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, studies have demonstrated that cycloheptane-1,3-dione derivatives inhibit the Akt-NFκB signaling pathway, leading to increased caspase activation and subsequent apoptosis in tumor cells .

Antimicrobial Activity

2-Butanoylcycloheptane-1,3-dione also displays antimicrobial properties. In vitro studies have revealed its effectiveness against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Experimental models indicate that it can decrease levels of pro-inflammatory cytokines and inhibit the activation of NF-kB, which plays a crucial role in inflammatory responses .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 2-butanoylcycloheptane-1,3-dione on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, underscoring its potential as a therapeutic agent for breast cancer .

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial efficacy of 2-butanoylcycloheptane-1,3-dione against Methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding suggests that it could serve as a lead compound for developing new antibiotics against resistant bacterial strains .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of 2-butanoylcycloheptane-1,3-dione derivatives. Investigations into structure-activity relationships (SAR) have identified modifications that improve potency against cancer and microbial targets. For example, introducing various substituents on the cycloheptane ring has been shown to significantly alter biological activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.